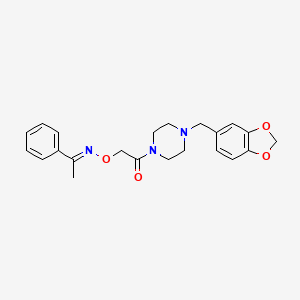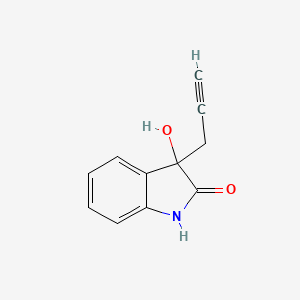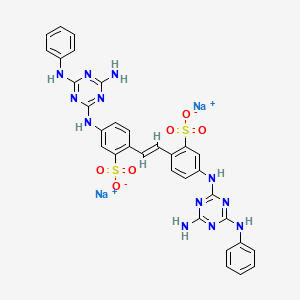
Fluorescent brightener 49, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49, (E)- typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps of nucleophilic substitution and condensation reactions under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of fluorescent brightener 49, (E)- involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The final product is often formulated into a powder or liquid form for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent brightener 49, (E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like anilines and ethanolamine are employed in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and modified stilbene compounds .
Aplicaciones Científicas De Investigación
Fluorescent brightener 49, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in staining techniques to visualize cellular structures under a microscope.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products
Mecanismo De Acción
The mechanism of action of fluorescent brightener 49, (E)- involves the absorption of ultraviolet light and the subsequent emission of blue light through fluorescence. This process enhances the visual brightness of materials by compensating for the yellowish hue that may be present. The molecular targets include the chromophores within the compound, which undergo electronic transitions upon light absorption .
Comparación Con Compuestos Similares
Fluorescent brightener 49, (E)- is compared with other similar compounds such as:
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
Uniqueness: Fluorescent brightener 49, (E)- is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability. This makes
Propiedades
Número CAS |
92629-80-6 |
|---|---|
Fórmula molecular |
C32H26N12Na2O6S2 |
Peso molecular |
784.7 g/mol |
Nombre IUPAC |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
Clave InChI |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
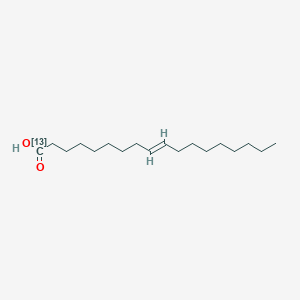

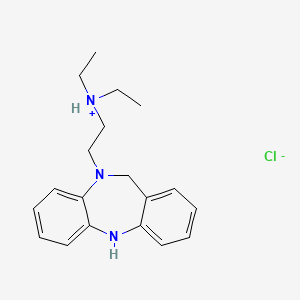





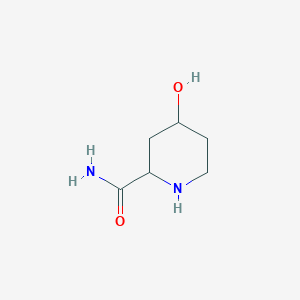

![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
